molecular formula C8H6N4OS2 B15215759 N-(5-Thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)nicotinamide CAS No. 55376-17-5

N-(5-Thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)nicotinamide

Cat. No.: B15215759
CAS No.: 55376-17-5
M. Wt: 238.3 g/mol
InChI Key: APFKEGLTDXYNMP-UHFFFAOYSA-N
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Description

N-(5-Thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)nicotinamide is a heterocyclic compound that contains both a thiadiazole ring and a nicotinamide moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)nicotinamide typically involves the reaction of nicotinic acid hydrazide with carbon disulfide in the presence of a base, followed by cyclization to form the thiadiazole ring. The reaction conditions often include refluxing in ethanol or another suitable solvent .

Industrial Production Methods

This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(5-Thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)nicotinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under mild to moderate conditions, often in the presence of a catalyst .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thiadiazoles, depending on the specific reagents and conditions used .

Scientific Research Applications

N-(5-Thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)nicotinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-Thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)nicotinamide involves its interaction with various molecular targets and pathways. The thiadiazole ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit the activity of certain enzymes involved in oxidative stress, thereby exerting antioxidant effects. Additionally, the compound can bind to DNA, interfering with replication and transcription processes, which contributes to its anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiadiazole derivatives such as 2-amino-5-mercapto-1,3,4-thiadiazole and 5-arylazothiazoles .

Uniqueness

N-(5-Thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)nicotinamide is unique due to the presence of both the thiadiazole ring and the nicotinamide moiety. This combination imparts distinct biological activities and chemical reactivity, making it a valuable compound for various applications. Its ability to interact with multiple biological targets and its potential for diverse chemical modifications further enhance its uniqueness .

Properties

CAS No.

55376-17-5

Molecular Formula

C8H6N4OS2

Molecular Weight

238.3 g/mol

IUPAC Name

N-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)pyridine-3-carboxamide

InChI

InChI=1S/C8H6N4OS2/c13-6(5-2-1-3-9-4-5)10-7-11-12-8(14)15-7/h1-4H,(H,12,14)(H,10,11,13)

InChI Key

APFKEGLTDXYNMP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C(=O)NC2=NNC(=S)S2

Origin of Product

United States

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